Ledol

概要

説明

準備方法

合成経路と反応条件

レドールの合成は、より単純な有機化合物から始まり、いくつかのステップを伴います。 一般的な合成経路の1つは、前駆体分子の環化を含み、その後、一連の還元および酸化反応によって最終的なセスキテルペン構造が形成されます . 反応条件には、通常、触媒、溶媒、および制御された温度の使用が含まれ、目的の生成物が収率と純度が高く得られるようにします .

工業生産方法

レドールの工業生産は、主に、この化合物を含有する植物からのエッセンシャルオイルの抽出によって行われます。 抽出プロセスには、水蒸気蒸留または溶媒抽出が含まれ、その後、分留蒸留やクロマトグラフィーなどの精製手順によって、エッセンシャルオイル中の他の成分からレドールが分離されます .

化学反応の分析

反応の種類

レドールは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、ケトン、アルデヒド、アルコールなどのさまざまな酸素化誘導体が含まれます .

科学研究への応用

レドールは、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Ledol has several scientific research applications, including:

作用機序

レドールは、さまざまな分子標的と経路との相互作用を通じてその効果を発揮します。 その毒性は、主に細胞機能を混乱させる能力によるものであり、痙攣、麻痺、およびせん妄につながります . これらの効果に関与する正確な分子標的と経路はまだ調査中ですが、レドールは神経系における神経伝達物質系とイオンチャネルを妨害すると考えられています .

類似化合物との比較

生物活性

Ledol, a sesquiterpene alcohol primarily found in the essential oils of various plants, has garnered attention for its diverse biological activities. This article reviews the chemical composition, biological effects, and potential therapeutic applications of this compound, summarizing findings from multiple studies.

Chemical Composition

This compound is commonly identified in essential oils derived from plants such as Baccharis erioclada, Melaleuca alternifolia (Tea Tree), and other aromatic species. Its chemical structure contributes to its biological activity, particularly its interactions with biological systems.

Table 1: Chemical Composition of Essential Oils Containing this compound

| Plant Species | Major Compounds | Percentage of this compound |

|---|---|---|

| Baccharis erioclada | Turmerone, Fokienol, this compound | 9.78% |

| Melaleuca alternifolia | Limonene, Linalool, this compound | 0.02 – 0.3% |

| Rhododendron tomentosum | This compound, Alloaromadendrene | Not specified |

Biological Activities

This compound exhibits a range of biological activities including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study evaluating the essential oil from Baccharis erioclada, this compound demonstrated moderate antimicrobial efficacy against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MIC) being determined for these organisms .

Antioxidant Properties

This compound's antioxidant activity has been assessed through various assays such as the DPPH radical scavenging test and phosphomolybdenum complex formation. The essential oil containing this compound showed promising results in inhibiting lipid peroxidation and stabilizing free radicals, which are crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in treating inflammatory diseases .

Case Studies and Research Findings

- Essential Oils from Baccharis erioclada :

- Tea Tree Oil Studies :

- Validated HPTLC Method :

特性

IUPAC Name |

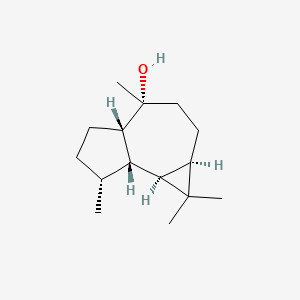

(1aR,4R,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-AOWZIMASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40877915 | |

| Record name | LEDOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-27-5 | |

| Record name | LEDOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。